molecular formula C25H20ClNO3 B214403 1-benzyl-5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214403
M. Wt: 417.9 g/mol
InChI Key: JTZWBAUQFZCRNL-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has attracted considerable attention from the scientific community due to its potential applications in medical research. This molecule is a member of the indole class of organic compounds and is known for its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. This molecule has been shown to interact with several proteins and enzymes, including the NF-κB pathway, COX-2, and caspase-3, which are involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell and animal models. This molecule has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

1-benzyl-5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is a highly specific and potent molecule that can be used to study various biological processes. However, its limitations include its complex synthesis and potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-benzyl-5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of novel derivatives of this molecule with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this molecule and its interactions with various signaling pathways in the body.

Synthesis Methods

The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine intermediate. This intermediate is then subjected to further reactions to obtain the final product.

Scientific Research Applications

1-benzyl-5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medical research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This molecule has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated.

properties

Molecular Formula

C25H20ClNO3

Molecular Weight

417.9 g/mol

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one

InChI

InChI=1S/C25H20ClNO3/c26-20-12-14-23-22(15-20)25(30,16-21(28)13-11-18-7-3-1-4-8-18)24(29)27(23)17-19-9-5-2-6-10-19/h1-15,30H,16-17H2/b13-11+

InChI Key

JTZWBAUQFZCRNL-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O

Origin of Product

United States

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